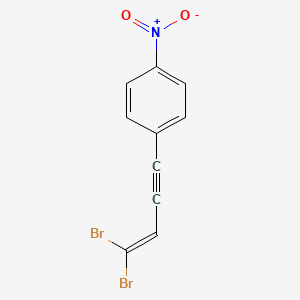
1-(4,4-Dibromobut-3-en-1-yn-1-yl)-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,4-Dibromobut-3-en-1-yn-1-yl)-4-nitrobenzene is a chemical compound characterized by the presence of bromine, nitro, and alkyne functional groups
Vorbereitungsmethoden
The synthesis of 1-(4,4-Dibromobut-3-en-1-yn-1-yl)-4-nitrobenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzene and 4,4-dibromobut-3-en-1-yne.
Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst, such as palladium or copper.
Reaction Steps: The key steps in the synthesis include the formation of the alkyne and nitro groups, followed by the introduction of the bromine atoms. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
1-(4,4-Dibromobut-3-en-1-yn-1-yl)-4-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst or sodium borohydride.
Oxidation Reactions: The alkyne group can be oxidized to a diketone using oxidizing agents such as potassium permanganate or osmium tetroxide.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds using catalysts such as palladium or copper to form larger, more complex molecules.
Wissenschaftliche Forschungsanwendungen
1-(4,4-Dibromobut-3-en-1-yn-1-yl)-4-nitrobenzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in the study of biological processes and the development of new drugs. It can be used as a probe to investigate the interactions between small molecules and biological targets.
Medicine: The compound has potential applications in the development of new pharmaceuticals. It can be used as a starting material for the synthesis of drugs with specific biological activities.
Industry: The compound is used in the production of specialty chemicals and materials. It can be used as a precursor for the synthesis of polymers, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of 1-(4,4-Dibromobut-3-en-1-yn-1-yl)-4-nitrobenzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins to modulate their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The alkyne group can participate in cycloaddition reactions to form new chemical bonds. The bromine atoms can undergo substitution reactions to introduce new functional groups into the molecule.
Vergleich Mit ähnlichen Verbindungen
1-(4,4-Dibromobut-3-en-1-yn-1-yl)-4-nitrobenzene can be compared with other similar compounds, such as:
1,1-Dibromo-4-(4-methylphenyl)-1-butene-3-yne: This compound has a similar structure but contains a methyl group instead of a nitro group. It has different chemical properties and reactivity.
Tert-butyl(4,4-dibromobut-3-en-1-yn-1-yl)dimethylsilane: This compound contains a tert-butyl group and a dimethylsilane group instead of a nitro group. It has different applications and reactivity.
4,4-Dibromobut-3-en-1-yn-1-ylbenzene: This compound lacks the nitro group and has different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which gives it distinct chemical properties and reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
839673-71-1 |
|---|---|
Molekularformel |
C10H5Br2NO2 |
Molekulargewicht |
330.96 g/mol |
IUPAC-Name |
1-(4,4-dibromobut-3-en-1-ynyl)-4-nitrobenzene |
InChI |
InChI=1S/C10H5Br2NO2/c11-10(12)3-1-2-8-4-6-9(7-5-8)13(14)15/h3-7H |
InChI-Schlüssel |
QNDPSTHRYDALRH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#CC=C(Br)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


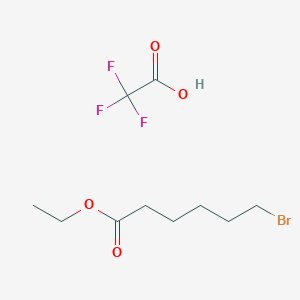
![Benzoic acid, 4-[3-oxo-3-(3-pyridinyl)-1-propenyl]-, methyl ester](/img/structure/B12528396.png)
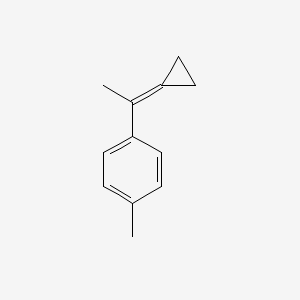
![[Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane]](/img/structure/B12528411.png)
![6-[Benzyl(ethyl)amino]pyridin-3-ol](/img/structure/B12528418.png)
![4-bromo-2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12528433.png)
![3-Acetyl-6H-benzo[c]chromen-6-one](/img/structure/B12528435.png)
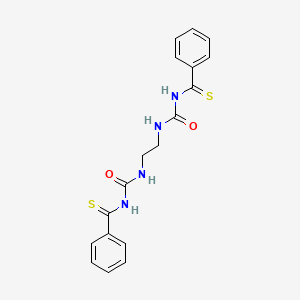
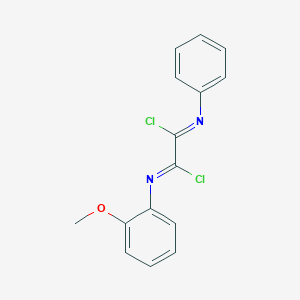
![Hydrazine, 1-(2,4-dimethylphenyl)-2-[(3-methoxyphenyl)methyl]-](/img/structure/B12528457.png)

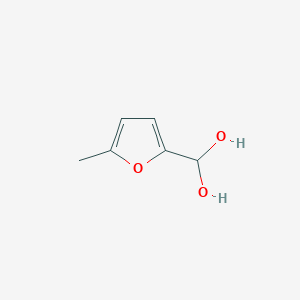
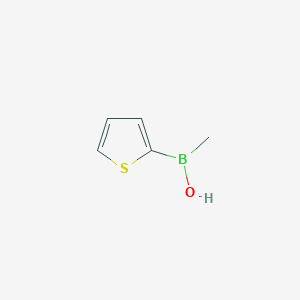
![4-[1-(4-Hydroxyphenyl)cyclohexyl]phenol;hydrate](/img/structure/B12528479.png)
